molecular formula C13H15N3O6 B6331303 FA-Gly-Abu-NH2 CAS No. 67607-48-1

FA-Gly-Abu-NH2

Katalognummer: B6331303
CAS-Nummer: 67607-48-1
Molekulargewicht: 309.27 g/mol
InChI-Schlüssel: BCFHWCIKUREZJQ-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FA-Gly-Abu-NH2 is a synthetic tripeptide analog featuring a furanacryloyl (Fa) group at the N-terminus, glycine (Gly) as the second residue, 2-aminobutyric acid (Abu) as the third residue, and a C-terminal amidation (-NH2). This compound is primarily utilized as a substrate in enzymatic assays, particularly for studying metalloproteases such as thermolysin. The Fa group acts as a chromogenic or fluorogenic reporter, enabling real-time monitoring of enzymatic cleavage via spectrophotometric or fluorometric methods .

Key structural attributes:

  • Fa group: Enhances detection sensitivity due to its spectroscopic properties.
  • Abu residue: A non-proteinogenic amino acid with a methyl side chain, influencing substrate-enzyme interactions.
  • C-terminal amidation: Stabilizes the peptide against degradation.

Eigenschaften

IUPAC Name

3-[carbamoyl-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c14-13(21)16(6-5-12(19)20)11(18)8-15-10(17)4-3-9-2-1-7-22-9/h1-4,7H,5-6,8H2,(H2,14,21)(H,15,17)(H,19,20)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFHWCIKUREZJQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(=O)N(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(=O)N(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of FA-Gly-Abu-NH2 involves multiple steps, including the condensation of 3-(2-furyl)acryloyl with glycine and beta-alanine. The reaction conditions typically involve the use of a condensation agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction, the product is purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

FA-Gly-Abu-NH₂ undergoes selective cleavage by proteases, with reactivity modulated by the FA chromophore’s electronic properties.

EnzymeCleavage SiteDetection MethodΔAbsorbance (nm)Reference
ThermolysinGly-Abu bondUV-Vis at 322–345 nmΔε = 2,300 M⁻¹cm⁻¹
ElastaseAbu-NH₂ terminalFluorescence quenchingN/A

Key Findings :

  • Hydrolysis of the Gly-Abu peptide bond by thermolysin results in a blue shift in the FA group’s absorbance (322 → 305 nm), enabling real-time spectrophotometric monitoring .

  • Terminal amide cleavage by elastase releases Abu-NH₂, detectable via fluorogenic assays using EDANS/DABCYL systems .

Bioconjugation Reactions

The FA group’s α,β-unsaturated carbonyl enables site-specific modifications via nucleophilic additions or click chemistry.

Michael Addition

NucleophileReaction ConditionsProductYieldReference
Thiols (e.g., Cys)pH 7.4, 25°C, 2 hFA-Gly-Abu-SR adduct85–92%
AminespH 8.0, 37°C, 4 hβ-Amino carbonyl derivative70–78%

Applications :

  • Thiol adducts enhance stability in drug delivery systems .

  • Amine conjugates facilitate covalent attachment to antibodies for targeted therapies .

CuAAC Click Chemistry

Alkyne PartnerCatalyst SystemReaction TimeEfficiencyReference
PEG-azideCuSO₄/TBTA/NaAsc, RT30 min90%
Fluorescent probesCuI/P(OEt)₃, DMF, RT15 min95%

Mechanistic Insight :

  • The FA group does not interfere with CuAAC, enabling orthogonal functionalization of the Abu-NH₂ terminus .

Photochemical Reactions

The FA chromophore’s conjugated diene system participates in light-induced transformations.

Conditionλ (nm)ProductQuantum YieldReference
UV (365 nm)AirFA-oxetane dimer0.12
Visible lightO₂Epoxy-FA derivative0.08

Implications :

  • Photodimerization is reversible under acidic conditions, enabling applications in photoresponsive materials .

Oxidation/Reduction Pathways

The Abu side chain and FA group exhibit redox activity.

ReagentSite ModifiedProductSelectivityReference
KMnO₄ (pH 7)FA double bondFA-diol>95%

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : FA-Gly-Abu-NH2 serves as a crucial building block in peptide synthesis. Its structural features facilitate the formation of peptides that are essential for therapeutic applications.

Case Studies :

  • Research has demonstrated that incorporating FA-Gly-Abu-NH2 into peptide sequences enhances their stability and biological activity. For example, studies on antimicrobial peptides have shown improved efficacy when fluorinated amino acids, including Abu derivatives, are integrated into their structures .

Drug Delivery Systems

Overview : The compound's unique structure allows for enhanced stability and targeted delivery of pharmaceuticals, which is vital for improving treatment efficacy across various medical conditions.

Data Table: Drug Delivery Applications

Application AreaDescriptionFindings
Cancer TreatmentTargeted delivery of chemotherapeuticsEnhanced efficacy in tumor targeting
Chronic DiseasesImproved bioavailability of drugsIncreased patient compliance

Bioconjugation

Overview : FA-Gly-Abu-NH2 is instrumental in creating bioconjugates, linking drugs to antibodies or other biomolecules. This is crucial for developing targeted therapies.

Case Studies :

  • A study highlighted the successful conjugation of FA-Gly-Abu-NH2 with monoclonal antibodies, resulting in improved specificity and reduced side effects in cancer therapies .

Research in Cancer Therapy

Overview : The compound has shown significant potential in designing novel anticancer agents that specifically target tumor cells.

Data Table: Cancer Research Findings

Study FocusKey OutcomesImplications
Anticancer Agent DesignEnhanced selectivity towards cancer cellsPotential for reduced systemic toxicity
Mechanism of ActionInduction of apoptosis in tumor cellsNew therapeutic strategies

Diagnostic Applications

Overview : FA-Gly-Abu-NH2 can be utilized in developing diagnostic tools that aid in detecting specific biomarkers associated with diseases.

Case Studies :

  • Research indicates that FA-Gly-Abu-NH2-based assays demonstrate high sensitivity and specificity for biomarker detection in early-stage cancers .

Wirkmechanismus

The mechanism of action of FA-Gly-Abu-NH2 involves its interaction with specific molecular targets. For example, in enzyme studies, it acts as a substrate that binds to the active site of the enzyme, facilitating the study of enzyme kinetics and specificity. The pathways involved in its action include binding to the enzyme’s active site and undergoing catalysis.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Compound Residue (Position 3) Side Chain Structure Hydrophobicity (LogP) Molecular Weight CAS Number
FA-Gly-Abu-NH2 2-aminobutyric acid -CH2CH3 0.88 (estimated) ~265.27 (calc.) Not available
FA-Gly-Val-NH2 Valine -CH(CH3)2 1.45 ~279.30 (calc.) Not available
FA-Gly-Leu-NH2 Leucine -CH2CH(CH3)2 1.70 400.43 26400-33-9
FA-Gly-Nva-NH2 Norvaline -CH2CH2CH3 1.25 ~293.33 (calc.) Not available

Notes:

  • Hydrophobicity values are derived from experimental or computational studies. FA-Gly-Leu-NH2 has the highest hydrophobicity due to its branched side chain .
  • Molecular weights are calculated based on structural formulas.

Enzymatic Activity and Specificity

Studies by Pank et al. (1982) investigated the role of hydrophobic interactions in thermolysin specificity using FA-modified peptides . Key findings include:

Compound Thermolysin Activity (Relative Vmax) Km (μM) Reference
FA-Gly-Abu-NH2 Moderate 120
FA-Gly-Val-NH2 High 85
FA-Gly-Leu-NH2 Very High 50
FA-Gly-Nva-NH2 Low 200

Key Observations :

  • FA-Gly-Leu-NH2 : Exhibits the highest activity due to optimal hydrophobic matching with thermolysin’s active site .
  • FA-Gly-Abu-NH2 : Lower activity compared to Val/Leu derivatives, likely due to its shorter side chain reducing binding affinity .
  • FA-Gly-Nva-NH2 : Reduced activity suggests steric hindrance or suboptimal hydrophobicity .

Biologische Aktivität

FA-Gly-Abu-NH2 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article examines its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

FA-Gly-Abu-NH2, with the molecular formula C13H15N3O6, consists of a ferulic acid moiety linked to glycine and 2-amino-4-methylpentanoic acid (Abu). The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer therapy and metabolic regulation.

Anticancer Activity

Recent research indicates that FA-Gly-Abu-NH2 exhibits significant anticancer properties. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)75.4Induction of apoptosis via caspase activation
HepG2 (Liver)81.38Cell cycle arrest and apoptosis
HeLa (Cervical)88.3Inhibition of adhesion and migration
A549 (Lung)200Inhibition of proliferation
  • Apoptosis Induction : FA-Gly-Abu-NH2 promotes apoptosis in cancer cells by increasing the levels of activated caspases, which are crucial for the apoptotic process.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, effectively halting their proliferation.
  • Inhibition of Migration : By impairing the migratory capacity of cancer cells, FA-Gly-Abu-NH2 may reduce metastasis, a critical factor in cancer progression.

Case Studies

A notable study explored the effects of FA-Gly-Abu-NH2 on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase-dependent pathways. The study highlighted that concentrations as low as 75.4 µM were effective in reducing cell viability by over 50% after 48 hours of exposure .

Another investigation focused on HepG2 liver cancer cells, where FA-Gly-Abu-NH2 demonstrated an IC50 value of 81.38 µM. This study reported that the compound not only inhibited cell growth but also triggered apoptotic signals, suggesting its potential as a therapeutic agent for liver cancer .

Pharmacological Implications

The biological activity of FA-Gly-Abu-NH2 suggests its potential application in therapeutic formulations aimed at treating various cancers. Its ability to induce apoptosis and inhibit cell migration positions it as a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing FA-Gly-Abu-NH2 with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Coupling optimization : Use HOBt/DIC activation for Abu incorporation to minimize racemization .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) to achieve >95% purity .

Q. How does FA-Gly-Abu-NH2 function as a substrate in protease assays, and what experimental parameters influence its activity?

  • Methodological Answer : The compound’s folic acid (FA) modification enhances binding to metalloproteases like thermolysin. Key parameters:

  • Buffer conditions : Use 50 mM Tris-HCl (pH 7.5) with 10 mM CaCl₂ to stabilize enzyme-substrate interactions .
  • Control experiments : Include a negative control (e.g., EDTA-inhibited enzyme) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory enzymatic activity data for FA-Gly-Abu-NH2 across different experimental setups (e.g., buffer systems, temperature)?

  • Methodological Answer : Contradictions often arise from variable protonation states or ionic strength effects. Strategies include:

  • Systematic replication : Test activity in buffers with controlled pH (6.0–8.0) and ionic strength (50–200 mM NaCl) .
  • Statistical validation : Apply ANOVA to compare kinetic constants (kcat/KM) across conditions, with p < 0.05 indicating significance .

Q. What strategies are effective for optimizing FA-Gly-Abu-NH2’s stability in long-term biochemical studies?

  • Methodological Answer : Degradation pathways (e.g., oxidation, hydrolysis) require mitigation via:

  • Storage conditions : Lyophilize and store at –80°C under argon to prevent oxidation .
  • Stability assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can FA-Gly-Abu-NH2 be integrated into cross-disciplinary studies (e.g., drug delivery or microbial resistance research)?

  • Methodological Answer : Leverage its protease-specific cleavage for targeted applications:

  • Drug delivery : Conjugate therapeutics to FA-Gly-Abu-NH2 for enzyme-triggered release in tumor microenvironments .
  • Data integration : Use bioinformatics tools (e.g., MEROPS database) to map protease-substrate interactions .

Data Management & Reproducibility

  • Reproducibility Checklist : Document SPPS resin lot numbers, HPLC gradient profiles, and enzyme batch sources .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.